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Foreword: The Strategic Value of a Multifunctional
Building Block
In the landscape of modern drug discovery, the efficiency of synthesis and the rational design

of novel molecular entities are paramount. Heterocyclic compounds form the backbone of a

vast number of pharmaceuticals, and among these, the isoquinoline scaffold is of significant

interest. This guide provides an in-depth technical overview of 4-Bromoisoquinoline-6-
carboxylic acid, a key intermediate whose strategic placement of functional groups—a

bromine atom, a carboxylic acid, and a nitrogen-containing aromatic system—offers a triad of

chemical reactivity and physicochemical properties essential for the development of targeted

therapeutics.

This document moves beyond a simple recitation of data. It is intended for the practicing

researcher, scientist, and drug development professional, offering not just the "what" but the

"why" behind the analytical methodologies used to characterize this compound. We will explore

its core properties, provide validated experimental protocols for its analysis, and discuss the

implications of its structural features for its application in medicinal chemistry, particularly in the

context of developing inhibitors for targets like dihydroorotate dehydrogenase (DHODH)[1][2]

[3].
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Section 1: Molecular Identity and Structural
Attributes
The foundation of any chemical characterization lies in the unambiguous identification of the

molecule. 4-Bromoisoquinoline-6-carboxylic acid is a precisely defined structure, providing

distinct handles for both analytical assessment and synthetic elaboration.

Identifier Data

CAS Number 1637280-23-9[4]

Molecular Formula C₁₀H₆BrNO₂[4]

Molecular Weight 252.06 g/mol [4]

IUPAC Name 4-bromoisoquinoline-6-carboxylic acid

SMILES O=C(C1=CC2=C(C=NC=C2Br)C=C1)O[4]

Structural Analysis:

The molecule's architecture is a confluence of three critical functional domains:

The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This imparts a

degree of basicity and a planar structure that can engage in π-stacking interactions within

biological targets. The aromatic nature makes the molecule amenable to UV-Vis

spectroscopic detection.

The Carboxylic Acid Group (-COOH): Positioned at the 6-position, this group is the primary

acidic center of the molecule. It is a key hydrogen bond donor and acceptor, crucial for

forming interactions with amino acid residues in enzyme active sites, such as the salt bridge

formation observed with arginine in DHODH inhibitors[2]. Its presence dictates the

molecule's pH-dependent solubility and is a common pharmacophore in drug design[5].

The Bromine Atom (-Br): Located at the 4-position, the bromo-substituent serves two primary

roles. First, it acts as a versatile synthetic handle, enabling diversification of the molecular

scaffold through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)

[1]. Second, its mass and isotopic signature provide a clear identifier in mass spectrometry.
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Section 2: Core Physicochemical Properties
Understanding the physicochemical profile of a compound is essential for predicting its

behavior in both chemical reactions and biological systems. The following table summarizes

computed and expected properties.
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Property Value / Expected Behavior Rationale & Significance

Calculated LogP 2.6955[4]

Indicates moderate lipophilicity,

suggesting a balance between

aqueous solubility and

membrane permeability.

TPSA 50.19 Å²[4]

The Topological Polar Surface

Area is within the range typical

for orally bioavailable drugs.

Hydrogen Bond Donors 1 (from -COOH)[4]
Critical for specific interactions

with biological targets.

Hydrogen Bond Acceptors 2 (from -COOH and N)[4]
Provides multiple points for

electrostatic interactions.

Acidity (pKa)

Carboxylic Acid pKa: ~4-5

(Estimated)Isoquinoline N pKa:

~2-3 (Estimated)

The carboxylic acid group is

the dominant acidic site,

making the compound soluble

in aqueous bases. The

electron-withdrawing nature of

the ring system and the

bromine atom will slightly lower

the pKa of the isoquinoline

nitrogen compared to the

parent isoquinoline (pKa ~5.4).

Solubility

Sparingly soluble in water.

Soluble in organic solvents like

DMSO, DMF, and methanol, as

well as in basic aqueous

solutions (e.g., aq. NaHCO₃,

NaOH).

The crystalline nature and

aromatic core limit aqueous

solubility at neutral pH, while

the carboxylic acid ensures

solubility in basic media.

Melting Point Not experimentally reported in

public literature. Expected to

be a high-melting solid

(>200°C).

The parent compound, 4-

Bromoisoquinoline, has a

melting point of 40-43°C[6][7].

The addition of the carboxylic

acid allows for strong

intermolecular hydrogen
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bonding and dipole-dipole

interactions, significantly

increasing the melting point.

Section 3: Analytical Characterization
Methodologies
A multi-technique approach is required for the unambiguous confirmation of structure and

purity. The protocols described below represent a self-validating system, where

chromatographic, spectroscopic, and spectrometric data converge to provide a complete profile

of the molecule.

Chromatographic Purity Assessment: High-Performance
Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the

purity of non-volatile organic compounds like 4-Bromoisoquinoline-6-carboxylic acid. The

methodology separates the target analyte from impurities based on differential partitioning

between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For carboxylic

acids, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., containing 0.1%

formic or trifluoroacetic acid) ensures the carboxylic acid remains in its neutral, protonated form

(-COOH), which leads to better retention on the nonpolar column and results in sharp,

symmetrical peak shapes.

Experimental Protocol: Purity Determination by RP-HPLC

Sample Preparation: Accurately weigh ~1 mg of 4-Bromoisoquinoline-6-carboxylic acid
and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock

solution.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: 254 nm (chosen due to the strong absorbance of the aromatic isoquinoline

core).

Column Temperature: 30°C.

Data Analysis: The purity is calculated based on the area percentage of the main peak

relative to the total area of all observed peaks. A pure sample should exhibit a single major

peak.

Workflow Visualization: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic & Spectrometric
Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural determination. ¹H

NMR provides information on the number, environment, and connectivity of protons, while ¹³C

NMR reveals the carbon skeleton.

Expected ¹H NMR Spectrum (in DMSO-d₆):

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).

Aromatic Protons (5H): In the range of 7.5-9.5 ppm. The exact chemical shifts and

coupling constants (J-values) will depend on the electronic effects of the bromine,
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nitrogen, and carboxylic acid groups. The proton at the C1 position, adjacent to the

nitrogen, is expected to be one of the most downfield aromatic signals.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

Carbonyl Carbon (-C=O): A signal around 165-175 ppm.

Aromatic Carbons (10C): Multiple signals in the 120-150 ppm range. The carbon bearing

the bromine (C4) will be shifted relative to a non-substituted carbon.

2. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and offers structural

information through fragmentation analysis. For this molecule, electrospray ionization (ESI) is a

suitable technique.

Expected Mass Spectrum (ESI-Negative Mode):

Molecular Ion: A strong peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 250.96.

Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine.

Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1

ratio. Therefore, the [M-H]⁻ peak will appear as a doublet of two peaks of almost equal

intensity, separated by 2 Da (i.e., at m/z 250.96 and 252.96). This doublet is a definitive

confirmation of the presence of a single bromine atom.

Expected Fragmentation (MS/MS):

Loss of CO₂ (44 Da) from the carboxylate anion to give a fragment at m/z ≈ 206.96 /

208.96.

Loss of the carboxyl group •COOH (45 Da) in positive ion mode is also a common

fragmentation pathway for carboxylic acids[8].

Visualization: Predicted ESI-MS Fragmentation
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[M-H]⁻
m/z ≈ 250.96 / 252.96

(Isotopic Doublet)

Fragment
m/z ≈ 206.96 / 208.96

- CO₂ (44 Da)

Click to download full resolution via product page

Caption: Predicted fragmentation in ESI-MS/MS.

3. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key

functional groups.

Expected Characteristic Absorption Bands (cm⁻¹):

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700 cm⁻¹.

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

Section 4: Handling and Storage
Storage: The compound should be stored at room temperature in a dry, well-sealed

container to prevent hydration[4].

Safety: As an intermediate for pharmaceutical synthesis, standard laboratory precautions

should be taken. This includes using personal protective equipment (gloves, safety glasses)

and handling the compound in a well-ventilated area or fume hood[9].

Conclusion
4-Bromoisoquinoline-6-carboxylic acid is a compound of significant synthetic and medicinal

value. Its physicochemical profile—characterized by moderate lipophilicity, key hydrogen

bonding features, and dual handles for chemical modification—makes it an ideal starting point
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for library synthesis in drug discovery programs. The analytical methodologies detailed in this

guide, from chromatographic purity assessment to comprehensive spectroscopic and

spectrometric characterization, provide a robust framework for researchers to validate its

quality and confidently employ it in their synthetic endeavors. The convergence of these

analytical data points provides the high degree of certainty required in the rigorous field of

pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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